One of the primary applications of (1,3-dioxolan-2-ylethyl)zinc bromide is in the Negishi cross-coupling reaction. This reaction allows researchers to form carbon-carbon (C-C) bonds between aryl or vinyl halides and various organic compounds containing zinc. These C-C bonds are fundamental building blocks in many organic molecules, including pharmaceuticals, natural products, and functional materials.
Studies have shown that (1,3-dioxolan-2-ylethyl)zinc bromide can be an effective reagent in Negishi cross-coupling reactions, offering advantages such as:
Here are some examples of research articles that utilize (1,3-dioxolan-2-ylethyl)zinc bromide in Negishi cross-coupling reactions:
(1,3-Dioxolan-2-ylethyl)zinc bromide has also been explored in allylic alkylation reactions. These reactions involve the formation of C-C bonds between an allyl halide and another molecule. Allylic alkylation is a valuable tool for synthesizing various organic compounds, including pharmaceuticals and natural products.
Here is an example of a research article that discusses the use of (1,3-dioxolan-2-ylethyl)zinc bromide in allylic alkylation reactions:
(1,3-Dioxolan-2-ylethyl)ZINC bromide is a coordination compound that features a zinc atom bonded to a dioxolane moiety. The dioxolane ring, a five-membered cyclic ether, is characterized by its two oxygen atoms and is commonly used in organic synthesis due to its ability to stabilize reactive intermediates. The presence of zinc in this compound suggests potential applications in catalysis and materials science, as zinc-based compounds often exhibit unique electronic properties and reactivity.
(1,3-Dioxolan-2-ylethyl)ZINC bromide is unique due to its combination of dioxolane structure and zinc coordination chemistry, which may provide distinct reactivity patterns not observed in other similar compounds. Further research is necessary to fully understand its potential applications and biological significance.
The synthesis of (1,3-Dioxolan-2-ylethyl)ZINC bromide typically involves the following steps:
These methods can vary based on specific experimental conditions and desired yields.
Interaction studies involving (1,3-Dioxolan-2-ylethyl)ZINC bromide could focus on its behavior with various substrates and ligands. These studies would typically assess:
Such studies are crucial for determining its viability in therapeutic applications.
Several compounds share structural similarities with (1,3-Dioxolan-2-ylethyl)ZINC bromide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Dioxolane | Cyclic Ether | Commonly used as a solvent; less reactive than zinc derivatives. |
Zinc Acetate | Zinc Coordination | More stable; commonly used in dietary supplements. |
1,3-Dithiolane | Cyclic Sulfide | Exhibits different reactivity due to sulfur presence; used in organic synthesis. |
Zinc Chloride | Zinc Coordination | More widely studied; used in various
Hydrogen Bond Acceptor Count 3
Exact Mass 243.90773 g/mol
Monoisotopic Mass 243.90773 g/mol
Heavy Atom Count 9
Dates
Modify: 2023-08-19
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|